Cas no 1201-08-7 (8-Bromo-2-methylquinolin-4-ol)

8-Bromo-2-methylquinolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 8-Bromo-2-methylquinolin-4-ol
- 4-Quinolinol,8-bromo-2-methyl-
- 8-bromo-2-methyl-1H-quinolin-4-one
- 8-Bromo-2-Methyl-4-Quinolinol
- 8-bromo-2-methyl-4-quinolinol(SALTDATA: FREE)
- 8-BROMO-4-HYDROXY-2-METHYLQUINOLINE
- 2-methyl-4-hydroxy-8-bromo-quinoline
- 8-Brom-2-methyl-chinolin-4-ol
- 8-Brom-4-hydroxychinaldin
- SY227094
- 8-Bromo-2-methyl-quinolin-4-ol
- CS-0187278
- 1201-08-7
- AB06321
- HMS2167A10
- MFCD00484434
- 4-Quinolinol, 8-bromo-2-methyl-
- D97295
- SCHEMBL15366703
- AG-690/40096499
- 8-Bromo-4-hydroxy-2-methylquinoline, AldrichCPR
- DTXSID60357108
- HMS3317B19
- VZEQVJZHDYRCBZ-UHFFFAOYSA-N
- FT-0711029
- SMR000125013
- Oprea1_489700
- MLS000067489
- BS-20058
- CHEMBL1877453
- SCHEMBL5249809
- Oprea1_852975
- AKOS000506428
- BAA20108
- DB-061693
- STK018133
-
- MDL: MFCD00484434
- インチ: InChI=1S/C10H8BrNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13)
- InChIKey: VZEQVJZHDYRCBZ-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=C(C=CC=C2Br)C(=C1)O
計算された属性
- せいみつぶんしりょう: 236.97900
- どういたいしつりょう: 236.979
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- ひょうめんでんか: 0
- 互変異性体の数: 12
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.523g/cm3
- ふってん: 325.4ºC at 760mmHg
- フラッシュポイント: 150.6ºC
- 屈折率: 1.606
- PSA: 33.12000
- LogP: 3.01130
8-Bromo-2-methylquinolin-4-ol セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: 26-39
-
危険物標識:
8-Bromo-2-methylquinolin-4-ol 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
8-Bromo-2-methylquinolin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B405030-100mg |
8-bromo-2-methylquinolin-4-ol |
1201-08-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
abcr | AB213692-1 g |
8-Bromo-4-hydroxy-2-methylquinoline |
1201-08-7 | 1g |
€122.60 | 2022-06-11 | ||
abcr | AB213692-1g |
8-Bromo-4-hydroxy-2-methylquinoline; . |
1201-08-7 | 1g |
€137.20 | 2024-04-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY816-50mg |
8-Bromo-2-methylquinolin-4-ol |
1201-08-7 | 98% | 50mg |
82.0CNY | 2021-07-15 | |
TRC | B405030-500mg |
8-bromo-2-methylquinolin-4-ol |
1201-08-7 | 500mg |
$ 110.00 | 2023-04-18 | ||
Chemenu | CM222626-1g |
8-Bromo-2-methylquinolin-4-ol |
1201-08-7 | 95%+ | 1g |
$76 | 2023-02-18 | |
Chemenu | CM222626-5g |
8-Bromo-2-methylquinolin-4-ol |
1201-08-7 | 95%+ | 5g |
$211 | 2023-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY816-1g |
8-Bromo-2-methylquinolin-4-ol |
1201-08-7 | 98% | 1g |
542.0CNY | 2021-07-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-291680-500 mg |
8-Bromo-4-hydroxy-2-methylquinoline, |
1201-08-7 | 500MG |
¥1,354.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291680A-1 g |
8-Bromo-4-hydroxy-2-methylquinoline, |
1201-08-7 | 1g |
¥2,332.00 | 2023-07-11 |
8-Bromo-2-methylquinolin-4-ol 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
8-Bromo-2-methylquinolin-4-olに関する追加情報
Introduction to 8-Bromo-2-methylquinolin-4-ol (CAS No: 1201-08-7)
8-Bromo-2-methylquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family, characterized by a bromine substituent at the 8-position and a methyl group at the 2-position of the quinoline core. This compound, identified by its Chemical Abstracts Service (CAS) number 1201-08-7, has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. Quinoline derivatives are well-documented for their pharmacological properties, with many serving as precursors or intermediates in the synthesis of therapeutic agents targeting various diseases.
The structural motif of 8-Bromo-2-methylquinolin-4-ol positions it as a valuable scaffold for medicinal chemistry investigations. The presence of both bromine and methyl groups introduces unique reactivity and functionalization possibilities, making it a compound of interest for drug discovery programs. Specifically, the bromine atom at the 8-position can participate in various chemical transformations, including cross-coupling reactions, while the methyl group at the 2-position can influence electronic properties and metabolic stability.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The 8-Bromo-2-methylquinolin-4-ol structure aligns with this trend, as modifications to quinoline cores have often led to compounds with enhanced biological activity. For instance, researchers have explored quinoline-based molecules as kinase inhibitors, particularly in the context of targeted cancer therapies. The bromine substituent in 8-Bromo-2-methylquinolin-4-ol is particularly noteworthy, as it facilitates palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex drug molecules.
One of the most compelling aspects of 8-Bromo-2-methylquinolin-4-ol is its potential application in developing small-molecule inhibitors for protein-protein interactions (PPIs). PPIs are critical targets in drug discovery due to their involvement in numerous cellular processes. Quinoline derivatives have shown promise in disrupting PPIs by binding to specific pockets on protein surfaces. The brominated and methylated structure of 8-Bromo-2-methylquinolin-4-ol provides a rigid framework that can be optimized for high-affinity binding to target proteins. This has led to its incorporation into several high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
Furthermore, the 8-Bromo-2-methylquinolin-4-ol scaffold has been investigated for its role in modulating immune responses. Quinoline derivatives are known to interact with various immune receptors and signaling pathways, making them candidates for immunomodulatory therapies. For example, studies have demonstrated that certain quinoline-based compounds can enhance T-cell responses or inhibit inflammatory pathways. The structural features of 8-Bromo-2-methylquinolin-4-ol, including its bromine and methyl groups, may contribute to its ability to modulate immune functions by influencing receptor binding affinities or downstream signaling cascades.
The synthesis of 8-Bromo-2-methylquinolin-4-ol typically involves multi-step organic reactions starting from readily available quinoline precursors. Common synthetic routes include bromination followed by methylation or vice versa, depending on the desired regioselectivity. Advanced synthetic techniques such as transition-metal catalysis have been employed to improve yields and purity. For instance, palladium-catalyzed bromination reactions allow for selective introduction of bromine at specific positions on the quinoline ring, which is crucial for achieving the desired structure.
In academic research, 8-Bromo-2-methylquinolin-4-ol has been utilized as a building block for more complex heterocyclic systems. By further functionalizing its core structure through nucleophilic aromatic substitution or other reactions, researchers can generate novel derivatives with tailored biological properties. These derivatives may then be tested in vitro and in vivo to assess their efficacy against specific disease models. The versatility of 8-Bromo-2-methylquinolin-4-ol makes it an indispensable tool in medicinal chemistry laboratories aiming to discover next-generation therapeutics.
The pharmacokinetic profile of 8-Bromo-2-methylquinolin-4-ol is another area of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to explore these aspects, providing insights into dosing regimens and potential side effects. For example, metabolic stability studies have revealed that the bromine atom may influence degradation pathways, which could impact drug bioavailability and duration of action.
Recent advancements in computational chemistry have further enhanced the utility of 8-Bromo-2-methylquinolin-4-ol in drug discovery. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets by simulating binding affinities and protein-ligand docking interactions. These predictions guide experimental design and help prioritize compounds for further investigation. The integration of computational methods with traditional wet chemistry approaches has accelerated the pace of drug development significantly.
The future directions for research involving 8-Bromo-2-methylquinolin-4-ol are promising and multifaceted. One emerging area is its application in combination therapies, where it may be paired with other drugs to achieve synergistic effects against diseases such as cancer or infectious disorders. Additionally, exploring its role in precision medicine—tailoring treatments based on individual genetic profiles—could unlock new therapeutic strategies using this versatile scaffold.
In conclusion,8-Bromo-(CAS No: 1201)-methylquinolin(.-)-.-l represents a significant compound in pharmaceutical research due to its structural versatility and potential biological activities。 Its incorporation into drug discovery pipelines has yielded promising results across multiple therapeutic areas。 As research continues,the full therapeutic potential of this derivative will likely be uncovered,driven by innovative synthetic methodologies,advanced computational techniques,and collaborative interdisciplinary efforts。
1201-08-7 (8-Bromo-2-methylquinolin-4-ol) 関連製品
- 1261956-36-8(2-Chloro-5-(3,5-difluorophenyl)phenol)
- 1269959-97-8((2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid)
- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)
- 1806955-77-0(4-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetic acid)
- 1211328-72-1(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)
- 866136-30-3(Acetamide, N-[cyano(3-fluorophenyl)methyl]-)
- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)
- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)
- 886152-07-4(N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide)